Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Overview
Description
“Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-” is a chemical compound with the molecular formula C10H14FN. It is also known by other names such as Benzylamine, m-fluoro-; m-Fluorobenzylamine; 3-Fluorobenzylamine; meta-Fluorobenzylamine .
Molecular Structure Analysis
The molecular structure of “Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can provide more detailed information about the spatial arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-” include a molecular weight of 167.22 g/mol. Another compound, 2-Fluoro-N-[3-(1-methylethyl)phenyl]benzenemethanamine, has a boiling point of 344.4±30.0 °C and a density of 1.086±0.06 g/cm3 .Scientific Research Applications
Proteomics Research
(3-fluorophenyl)methylamine is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent or a building block in synthesizing peptides or modifying proteins for research purposes .
Organic Synthesis
In organic chemistry , this compound serves as an intermediate for the synthesis of more complex organic molecules. Its presence in a reaction can influence the formation of certain chemical bonds, thereby aiding in the creation of desired organic structures .
Medicinal Chemistry
As a part of medicinal chemistry , (3-fluorophenyl)methylamine is involved in the design and development of new pharmaceuticals. It can be a precursor to pharmacologically active molecules that interact with biological targets .
Material Science
In material science , this compound might be used to modify the surface properties of materials or as a monomer in polymerization reactions to create novel materials with specific characteristics .
Analytical Chemistry
(3-fluorophenyl)methylamine can be employed in analytical chemistry as a standard or reference compound when calibrating instruments or during the quantitative analysis of samples to ensure accuracy and precision .
Biochemical Research
This compound finds applications in biochemical research where it may be used to study enzyme-catalyzed reactions, receptor-ligand interactions, or as a tracer in metabolic studies to understand biochemical pathways .
Agricultural Chemistry
In agricultural chemistry , (3-fluorophenyl)methylamine could be used in the synthesis of agrochemicals such as pesticides or herbicides, contributing to the development of compounds that protect crops from pests and diseases .
Neurochemistry
Lastly, in the field of neurochemistry , it may be involved in the synthesis of compounds that act on the nervous system, potentially leading to the development of treatments for neurological disorders or insights into neurotransmitter functions .
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJUYVORLDSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238117 | |
Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
CAS RN |
90389-87-0 | |
Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.